molecular formula C8H7BrN2S2 B13597949 4-(3-Bromo-5-methylthiophen-2-yl)thiazol-2-amine

4-(3-Bromo-5-methylthiophen-2-yl)thiazol-2-amine

Cat. No.: B13597949
M. Wt: 275.2 g/mol
InChI Key: RNUKEATUOJYRAG-UHFFFAOYSA-N
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Description

4-(3-Bromo-5-methylthiophen-2-yl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with a brominated thiophene derivative under specific conditions . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Mechanism of Action

The mechanism of action of 4-(3-Bromo-5-methylthiophen-2-yl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromo and methyl groups can enhance the compound’s binding affinity and specificity for certain targets . These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Bromo-5-methylthiophen-2-yl)thiazol-2-amine is unique due to the presence of the thiophene ring, which can enhance its electronic properties and reactivity compared to phenyl derivatives.

Properties

Molecular Formula

C8H7BrN2S2

Molecular Weight

275.2 g/mol

IUPAC Name

4-(3-bromo-5-methylthiophen-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C8H7BrN2S2/c1-4-2-5(9)7(13-4)6-3-12-8(10)11-6/h2-3H,1H3,(H2,10,11)

InChI Key

RNUKEATUOJYRAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C2=CSC(=N2)N)Br

Origin of Product

United States

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